
(1H-Pyrazol-4-yl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1H-Pyrazol-4-yl)methanethiol is a heterocyclic compound with the molecular formula C₄H₆N₂S It features a pyrazole ring substituted with a methanethiol group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Pyrazol-4-yl)methanethiol typically involves the reaction of pyrazole derivatives with thiol-containing reagents. One common method is the nucleophilic substitution reaction where a halomethyl pyrazole reacts with a thiol reagent under basic conditions. For example, 4-chloromethyl-1H-pyrazole can be treated with sodium hydrosulfide in the presence of a base like sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
(1H-Pyrazol-4-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions.
Addition: The compound can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the thiol group.
Substitution: Alkyl halides or acyl chlorides can react with the thiol group under basic conditions.
Addition: Electrophiles such as alkylating agents can add to the thiol group.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Substitution: Thioethers or thioesters.
Addition: Alkylated or acylated derivatives.
Scientific Research Applications
(1H-Pyrazol-4-yl)methanethiol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activities or protein interactions.
Mechanism of Action
The mechanism of action of (1H-Pyrazol-4-yl)methanethiol depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-1H-pyrazol-4-yl)methanethiol: Similar structure but with a methyl group at the 1-position.
(1H-Pyrazol-3-yl)methanethiol: Similar structure but with the methanethiol group at the 3-position.
(1H-Pyrazol-5-yl)methanethiol: Similar structure but with the methanethiol group at the 5-position.
Uniqueness
(1H-Pyrazol-4-yl)methanethiol is unique due to the specific positioning of the methanethiol group at the 4-position, which can influence its reactivity and binding properties. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
Properties
Molecular Formula |
C4H6N2S |
|---|---|
Molecular Weight |
114.17 g/mol |
IUPAC Name |
1H-pyrazol-4-ylmethanethiol |
InChI |
InChI=1S/C4H6N2S/c7-3-4-1-5-6-2-4/h1-2,7H,3H2,(H,5,6) |
InChI Key |
JZPMKRCZBWSODS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


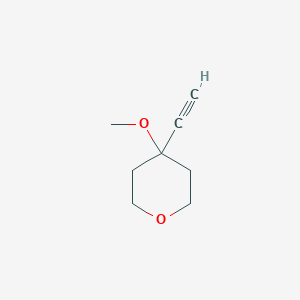
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl pentanoate](/img/structure/B13059487.png)
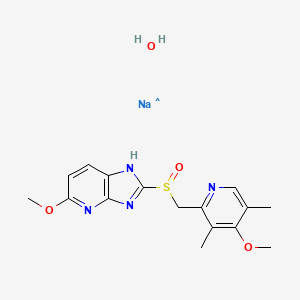
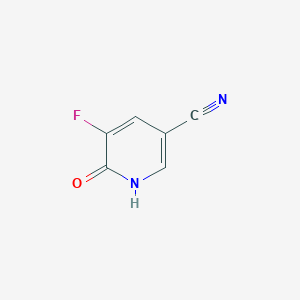
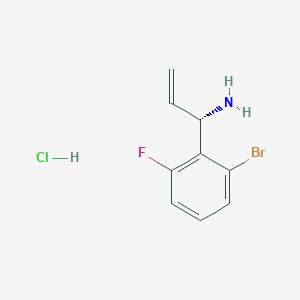

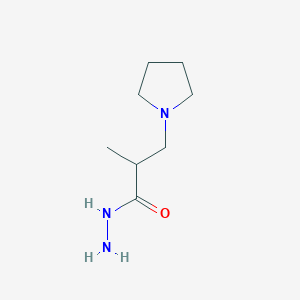


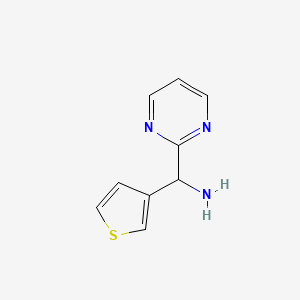

![2,3,5,7-Tetramethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13059555.png)

![4-Hydroxy-3-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-methyl-2H-pyran-2-one](/img/structure/B13059574.png)
